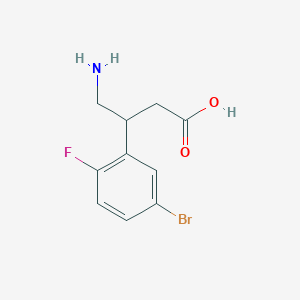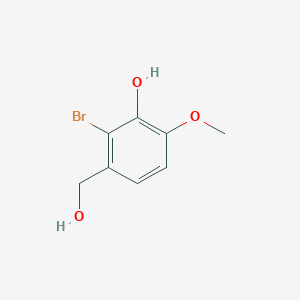![molecular formula C9H7BrN4O3 B13596327 [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol: is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, a bromo group, and a nitro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromo and Nitro Groups: The phenyl ring is functionalized with bromo and nitro groups through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide, while nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Triazole Ring to the Phenyl Ring: The triazole ring is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the Methanol Group: The final step involves the reduction of a suitable precursor to form the methanol group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of azide or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology:
Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to its triazole ring.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The bromo and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol: Similar structure but with a chloro group instead of a bromo group.
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methane: Similar structure but without the hydroxyl group.
Uniqueness: The presence of both bromo and nitro groups on the phenyl ring, along with the triazole ring and methanol group, makes [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol unique. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H7BrN4O3 |
|---|---|
Molekulargewicht |
299.08 g/mol |
IUPAC-Name |
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H7BrN4O3/c10-6-2-1-5(3-7(6)14(16)17)9-11-8(4-15)12-13-9/h1-3,15H,4H2,(H,11,12,13) |
InChI-Schlüssel |
REAYEBFNEXWVTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NNC(=N2)CO)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)
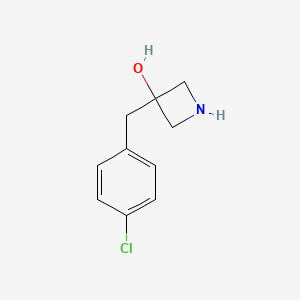
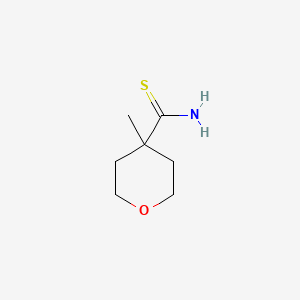
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)


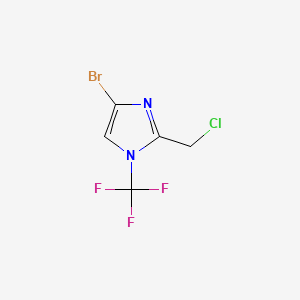

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
